N-Cyclohexyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Cyclohexyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The presence of the boronic acid pinacol ester group in this compound makes it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of N-Cyclohexyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reaction. The reaction conditions often include the use of palladium catalysts and mild reaction temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki–Miyaura coupling reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Palladium catalysts, mild temperatures, and solvents like tetrahydrofuran (THF) are commonly used in these reactions.
Major Products: The major products formed from these reactions are typically new aromatic compounds with various functional groups attached.
Scientific Research Applications
N-Cyclohexyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds . The presence of the fluoro group enhances the compound’s reactivity and stability, making it an effective intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar compounds include other boronic acid derivatives such as:
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid methyl ester
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
These compounds share similar structural features, such as the boronic acid pinacol ester group, but differ in their substituents, which can significantly affect their reactivity and applications. N-Cyclohexyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of the cyclohexyl and fluoro groups, which enhance its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
N-cyclohexyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BFNO3/c1-18(2)19(3,4)25-20(24-18)15-11-10-13(12-16(15)21)17(23)22-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXXQDWICPFCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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